3-Chloro-N-hydroxy-4-methoxybenzimidamide
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Overview
Description
3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation and Methoxylation: The final steps involve introducing the hydroxy and methoxy groups through reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of 3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-methylaniline: Similar structure but lacks the hydroxy and methoxy groups.
3-Chloro-N,N-dimethylpropan-1-amine: Contains a similar chloro group but different substituents on the nitrogen atom.
Uniqueness
3-Chloro-N inverted exclamation mark -hydroxy-4-methoxybenzimidamide is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the benzimidamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
TTYGYNFRRIJBLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)Cl |
Origin of Product |
United States |
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